molecular formula C23H22F3NO5 B2651050 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one CAS No. 685861-28-3

3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B2651050
CAS No.: 685861-28-3
M. Wt: 449.426
InChI Key: RWRMAYUDBPXOPN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its complex structure, which includes a chromenone core, a trifluoromethyl group, and various functional groups such as hydroxy, morpholin-4-ylmethyl, and dimethylphenoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde derivatives with appropriate ketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Functional Group Modifications: The hydroxy, morpholin-4-ylmethyl, and dimethylphenoxy groups are introduced through various substitution and addition reactions, often requiring specific catalysts and reaction conditions to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Dihydrochromenones and related derivatives.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to alter cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one: Lacks the morpholin-4-ylmethyl group.

    3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(methyl)-2-(trifluoromethyl)chromen-4-one: Contains a methyl group instead of the morpholin-4-ylmethyl group.

    3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(piperidin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one: Contains a piperidin-4-ylmethyl group instead of the morpholin-4-ylmethyl group.

Uniqueness

The presence of the morpholin-4-ylmethyl group in 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This group may enhance the compound’s solubility, stability, and interaction with biological targets, contributing to its potential therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO5/c1-13-3-4-15(11-14(13)2)31-21-19(29)16-5-6-18(28)17(12-27-7-9-30-10-8-27)20(16)32-22(21)23(24,25)26/h3-6,11,28H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRMAYUDBPXOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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